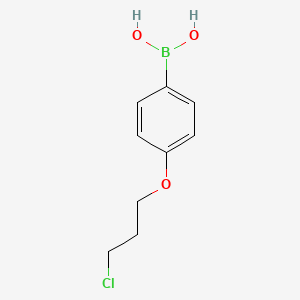

(4-(3-Chloropropoxy)phenyl)boronic acid

Vue d'ensemble

Description

(4-(3-Chloropropoxy)phenyl)boronic acid is a useful research compound. Its molecular formula is C9H12BClO3 and its molecular weight is 214.45 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of (4-(3-Chloropropoxy)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

In the SM cross-coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the biochemical pathway of the SM cross-coupling reaction . This reaction is a key process in the formation of carbon–carbon bonds, which are fundamental in organic synthesis . The compound, as an organoboron reagent, plays a crucial role in this process .

Pharmacokinetics

It’s known that boronic acids and their esters, in general, are only marginally stable in water . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be influenced by its stability in aqueous environments .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This reaction is a fundamental process in organic synthesis, enabling the creation of complex organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of water. As mentioned, boronic acids and their esters are only marginally stable in water . Therefore, the compound’s action, efficacy, and stability could be affected by the aqueous environment .

Activité Biologique

(4-(3-Chloropropoxy)phenyl)boronic acid is a member of the boronic acid family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This compound, characterized by its boronic acid functional group attached to a phenyl ring with a chloropropoxy substituent, exhibits unique properties that make it suitable for various biochemical interactions.

Structural Characteristics

The molecular formula of this compound is C10H12BClO2. Its structure allows for reversible covalent bonding with diols, a feature that is pivotal in its biological activity. The presence of the chloropropoxy group enhances its lipophilicity, potentially improving membrane permeability and interaction with cellular targets.

Boronic acids like this compound are known to interact with specific proteins and enzymes through the formation of reversible covalent bonds. This interaction can modulate various biological pathways, including those involved in cancer progression and metabolic disorders. The ability to disrupt protein-protein interactions (PPIs) positions this compound as a candidate for drug development aimed at targeting specific cellular processes.

Biological Activities

- Antimicrobial Activity : Boronic acids have demonstrated antimicrobial properties by inhibiting bacterial enzymes such as β-lactamase, which are crucial for antibiotic resistance. Studies have shown that derivatives of phenylboronic acids can effectively inhibit bacterial growth and biofilm formation, suggesting potential applications in treating infections caused by resistant strains .

- Enzyme Inhibition : Research indicates that this compound may inhibit various enzymes involved in disease mechanisms. For example, it has been implicated in the inhibition of leucyl-tRNA synthetase, leading to disrupted protein synthesis in pathogenic organisms .

- Cellular Effects : In plant studies, boronic acids have been shown to induce morphological changes in cells, disrupting cytoplasmic structures and affecting cell viability. The degree of disruption correlates with the binding strength of the boronic acid used . This suggests that this compound could similarly affect mammalian cells, warranting further investigation into its cytotoxic effects.

Case Studies

- Study on Antibacterial Activity : A comparative study on various boronic acids revealed that this compound exhibited significant antibacterial activity against Vibrio harveyi and V. parahaemolyticus. The minimum inhibitory concentration (MIC) for effective growth inhibition was determined to be around 100 µg/mL, highlighting its potential as an antibacterial agent .

- Inhibition of Enzyme Activity : In a study focusing on enzyme inhibition, it was found that this compound could effectively inhibit proteases involved in tumor progression. This positions it as a promising lead compound for cancer therapeutics .

Comparative Analysis

The following table summarizes the biological activities of selected boronic acids compared to this compound:

| Compound Name | Antimicrobial Activity | Enzyme Inhibition | Cytotoxic Effects |

|---|---|---|---|

| This compound | Moderate | Yes | Potentially high |

| 3-Nitrophenylboronic Acid | High | Yes | High |

| 2-Fluoro-5-iodophenylboronic Acid | Moderate | Yes | Low |

| 4-Aminophenylboronic Acid | Low | Yes | Moderate |

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity :

Research indicates that boronic acids, including (4-(3-Chloropropoxy)phenyl)boronic acid, can inhibit cancer cell proliferation. For instance, studies have shown that derivatives of phenylboronic acids can effectively target prostate cancer cells, demonstrating cytotoxic effects while preserving the viability of healthy cells. The compound's mechanism involves disrupting protein-protein interactions critical for cancer progression .

Enzyme Inhibition :

This compound has been identified as an inhibitor of various enzymes involved in disease pathways. Notably, it has shown promise in inhibiting proteases linked to tumor growth. Such inhibition could pave the way for new cancer therapies targeting specific enzymatic functions .

Organic Synthesis Applications

Suzuki-Miyaura Cross-Coupling Reaction :

The primary application of this compound lies in its utility as a reagent in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, making it essential for synthesizing complex organic molecules. The compound participates through oxidative addition and transmetalation processes, leading to the formation of diverse biaryl compounds.

Synthesis of Bioactive Compounds :

The compound serves as a building block for synthesizing various bioactive molecules, including pharmaceuticals and agrochemicals. Its ability to form stable complexes with diols enhances its role in organic synthesis, particularly in creating compounds with desired biological activities .

Biological Activities

Antimicrobial Properties :

this compound exhibits antimicrobial activity by inhibiting bacterial enzymes such as β-lactamase, which are crucial for antibiotic resistance. Studies have demonstrated its effectiveness against several pathogenic bacteria, suggesting potential applications in treating resistant infections .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on prostate cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 5 µM, with minimal impact on healthy cell lines. This selective toxicity underscores its potential as a therapeutic agent in oncology.

Case Study 2: Enzyme Inhibition

In another investigation focused on enzyme inhibition, this compound was found to effectively inhibit leucyl-tRNA synthetase in pathogenic organisms. This inhibition disrupted protein synthesis pathways essential for microbial survival, highlighting its potential as an antimicrobial agent .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of selected boronic acids compared to this compound:

| Compound Name | Antimicrobial Activity | Enzyme Inhibition | Cytotoxic Effects |

|---|---|---|---|

| This compound | Moderate | Yes | Potentially high |

| 3-Nitrophenylboronic Acid | High | Yes | High |

| 2-Fluoro-5-iodophenylboronic Acid | Moderate | Yes | Low |

| 4-Aminophenylboronic Acid | Low | Yes | Moderate |

Propriétés

IUPAC Name |

[4-(3-chloropropoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BClO3/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5,12-13H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPYXWNDHGBFQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCCCCl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.